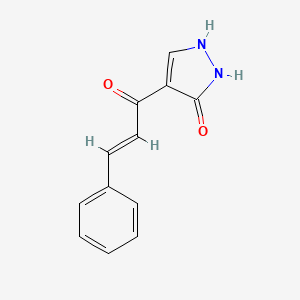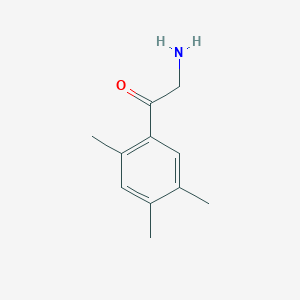![molecular formula C25H29N5O3 B12904622 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione CAS No. 133399-70-9](/img/structure/B12904622.png)
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidoindole core
Méthodes De Préparation
The synthesis of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The alkylated product undergoes cyclization with a suitable reagent to form the pyrimidoindole core.
Final Modifications: The final steps involve introducing the dimethyl groups and completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow techniques to scale up the process.
Analyse Des Réactions Chimiques
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Applications De Recherche Scientifique
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are involved in various neurological and cardiovascular conditions.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound help in understanding its pharmacokinetic profile and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as in the field of organic electronics.
Mécanisme D'action
The mechanism of action of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other arylpiperazine derivatives and alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits unique structural features that may contribute to its distinct pharmacological profile and potential therapeutic benefits.
Propriétés
Numéro CAS |
133399-70-9 |
|---|---|
Formule moléculaire |
C25H29N5O3 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H29N5O3/c1-26-19-9-5-4-8-18(19)22-23(26)24(31)30(25(32)27(22)2)17-14-28-12-15-29(16-13-28)20-10-6-7-11-21(20)33-3/h4-11H,12-17H2,1-3H3 |
Clé InChI |
PORQJIBOYVIPCB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)


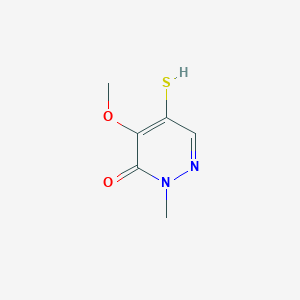
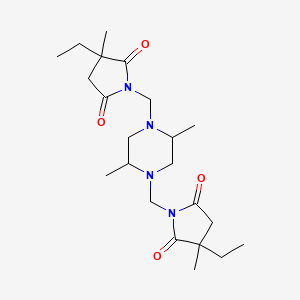
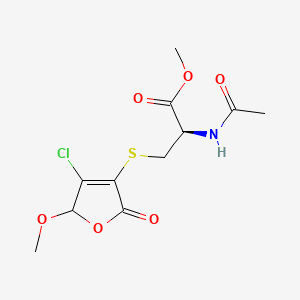

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
